molecular formula C14H18ClN3O2 B6805032 N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide

N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide

Cat. No.: B6805032
M. Wt: 295.76 g/mol
InChI Key: OBCVXEQTBLDHFJ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spirocyclic framework and the chlorophenyl group contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-12-3-1-2-11(6-12)7-17-13(19)18-4-5-20-14(10-18)8-16-9-14/h1-3,6,16H,4-5,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCVXEQTBLDHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CNC2)CN1C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl group and the carboxamide functionality. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties may be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups allow it to form specific interactions, potentially inhibiting or modulating the activity of these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide: shares similarities with other spirocyclic compounds and chlorophenyl derivatives.

    Spirocyclic Compounds: These compounds are known for their unique three-dimensional structures and diverse chemical properties.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group are often studied for their biological activities and chemical reactivity.

Uniqueness

The uniqueness of N-[(3-chlorophenyl)methyl]-5-oxa-2,8-diazaspiro[35]nonane-8-carboxamide lies in its combination of the spirocyclic framework and the chlorophenyl group, which imparts distinct chemical and biological properties

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